Collagen Triple-Helix Hyperstability vs. Native Proline Strands
Incorporation of (2S,4S)-4-methylproline into (ProProGly)7 collagen-mimetic peptides yields triple helices of extraordinary thermal stability. Differential scanning calorimetry demonstrates that the melting temperature (Tm) of the modified helix is increased by more than 50 °C relative to the unmodified (ProProGly)7 control [1]. X-ray crystallography at 1.21 Å resolution confirms that the hyperstable helix maintains a prototypical triple-helical fold despite two-thirds of its residues being non-natural, and the stabilization is entropic in origin, consistent with side-chain preorganization [1].
| Evidence Dimension | Thermal stability of collagen triple helix (Tm) |
|---|---|
| Target Compound Data | Tm increase >50 °C relative to (ProProGly)7 |
| Comparator Or Baseline | (ProProGly)7 collagen triple helix (all-L-proline control) |
| Quantified Difference | ΔTm > +50 °C |
| Conditions | Differential scanning calorimetry; X-ray crystallography at 1.21 Å resolution; entropic basis confirmed |
Why This Matters
A >50 °C boost in triple-helix melting temperature is the largest reported stabilization for any single-residue substitution in collagen mimics, making the (4S)-configured compound essential for applications that demand extreme thermal resilience, such as surgical biomaterials and thermally stable scaffolds.
- [1] Shoulders MD, Satyshur KA, Forest KT, Raines RT. Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proc. Natl. Acad. Sci. USA. 2009;107(2):559-564. doi:10.1073/pnas.0909592107. View Source
